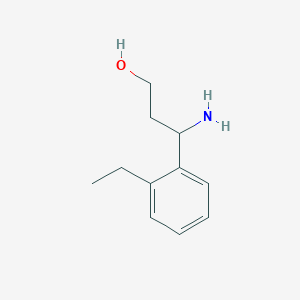
3-Amino-3-(2-ethylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2-ethylphenyl)propan-1-ol: is an organic compound that belongs to the class of propanolamines. It features a hydroxy group (-OH) attached to the first carbon of the propane chain, an amino group (-NH2) attached to the third carbon, and a 2-ethylphenyl group attached to the same carbon as the amino group. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in 3-Amino-3-(2-ethylphenyl)propan-1-ol can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly the nitro group in the intermediate stages of synthesis.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the amino alcohol from nitro intermediates.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-3-(2-ethylphenyl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can act as a ligand in receptor binding studies.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological and cardiovascular conditions. Its dual functional groups allow for diverse pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence metabolic pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Amino-1-propanol: A simpler analog without the 2-ethylphenyl group.
2-Amino-3-(2-ethylphenyl)propan-1-ol: A positional isomer with the amino group on the second carbon.
3-Amino-3-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
Uniqueness: 3-Amino-3-(2-ethylphenyl)propan-1-ol is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule in various applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-amino-3-(2-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-5-3-4-6-10(9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3 |
Clé InChI |
OCUVILUFXSEFHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















